3,4,5-trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a phthalazinone moiety linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of 3,4,5-Trimethoxybenzaldehyde: This intermediate can be synthesized from p-cresol through aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Synthesis of Phthalazinone Derivative: The phthalazinone moiety can be prepared by cyclization of appropriate hydrazine derivatives with phthalic anhydride.
Coupling Reaction: The final step involves the coupling of 3,4,5-trimethoxybenzaldehyde with the phthalazinone derivative using a suitable base and solvent to form the desired benzamide compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: An intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzoic Acid: Used in the synthesis of other organic compounds.
Uniqueness
3,4,5-Trimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its combined structural features of a trimethoxybenzene ring and a phthalazinone moiety, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19N3O5/c1-25-15-8-11(9-16(26-2)17(15)27-3)18(23)20-10-14-12-6-4-5-7-13(12)19(24)22-21-14/h4-9H,10H2,1-3H3,(H,20,23)(H,22,24) |
InChI Key |
OURFJLFHZOJUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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